molecular formula C26H26ClN5O2 B14965741 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide

4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B14965741
M. Wt: 476.0 g/mol
InChI Key: UKQLMERLOXTOLI-UHFFFAOYSA-N
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Description

4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for drug development. This particular compound has shown potential in various scientific research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring can yield N-oxides, while nucleophilic substitution at the chloro position can result in the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. For example, it can inhibit tubulin polymerization, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest in cancer cells . Additionally, the compound can induce apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other benzimidazole derivatives. The presence of the piperazine and 5-chloro-2-methoxyphenyl groups enhances its ability to interact with a broader range of molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C26H26ClN5O2

Molecular Weight

476.0 g/mol

IUPAC Name

4-(1-benzylbenzimidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C26H26ClN5O2/c1-34-24-12-11-20(27)17-22(24)29-26(33)31-15-13-30(14-16-31)25-28-21-9-5-6-10-23(21)32(25)18-19-7-3-2-4-8-19/h2-12,17H,13-16,18H2,1H3,(H,29,33)

InChI Key

UKQLMERLOXTOLI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5

Origin of Product

United States

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